5-Acetyl Rhein
Overview
Description
5-Acetyl Rhein, also known as this compound, is a useful research compound. Its molecular formula is C17H10O7 and its molecular weight is 326.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
5-Acetyl Rhein, primarily found in traditional Chinese medicine herbs like rhubarb, has been shown to exhibit significant anti-cancer properties. In one study, Rhein was found to induce apoptosis in human promyelocytic leukemia cells (HL-60) via a reactive oxygen species-independent mitochondrial death pathway (Lin, Fujii, & Hou, 2003). Another study confirmed Rhein's ability to modulate superoxide anion production in human neutrophils, which may contribute to its overall therapeutic activity, including anti-cancer effects (Mian et al., 1987).
Oxidative Stress and Apoptosis
Rhein has been shown to induce oxidative stress and apoptosis in various cell types. A study demonstrated that Rhein induces oxidative stress and apoptosis in mouse blastocysts, which has implications for its use in antitumor treatments (Huang & Chan, 2017).
Pharmacological Activities
Rhein's broad pharmacological activities, including hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, and antimicrobial activities, were extensively reviewed, highlighting its potential as a medicinal agent (Zhou et al., 2015).
Impact on Cellular Mechanisms
Studies have shown that Rhein can impact various cellular mechanisms, such as inhibiting activator protein-1 activation and cell transformation, thus preventing carcinogenesis through a JNK-dependent pathway (Lin, Li, Fujii, & Hou, 2003).
Drug Synthesis and Metabolism
Research into the synthesis of Rhein provides insights into its production and potential uses in pharmacology (Gallagher et al., 1994). Additionally, the study of its metabolite activation, particularly regarding hepatotoxicity, highlights important considerations for its clinical applications (He et al., 2015).
Reversing Drug Resistance
Rhein has been found to reverse drug resistance in liver cancer cells by inhibiting energy metabolism and inducing mitochondrial permeability transition pore opening, providing a new approach to treating resistant cancers (Wu et al., 2018).
Renal Lesion and Dyslipidemia Amelioration
A study demonstrated that Rhein ameliorates renal lesions and dyslipidemia, offering potential therapeutic benefits for diabetic nephropathy (Gao et al., 2010).
Renoprotection and Bone Injury Protection
Rhein also exhibits renoprotective properties, which include reversing renal Klotho deficiency and protecting against kidney and bone injuries in chronic kidney disease (Zhang et al., 2017).
Mechanism of Action
Target of Action
5-Acetyl Rhein, a derivative of Rhein, is a major medicinal ingredient isolated from several traditional Chinese medicines . The primary targets of Rhein are related to its anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The pathways related to the targets of Rhein are initiated by the membrane receptor .
Mode of Action
Rhein interacts with its targets through multiple pathways which contain close interactions . The MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .
Biochemical Pathways
The mechanism of Rhein involves multiple pathways which contain close interactions . From the overall perspective, the pathways which are related to the targets of Rhein, are initiated by the membrane receptor . Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .
Pharmacokinetics
The absorption of Rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration . After oral administration of Rhein at various doses in rats, Rhein had different plasma pharmacokinetic properties .
Result of Action
Rhein has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It has been observed to produce DNA damage and suppress DNA repair in cancer cells . It induces apoptosis via ER stress, calcium, and mitochondria mediated pathways . Rhein also prevents cancer cell invasion into systemic circulation by preventing angiogenesis and breakdown of the extracellular matrix .
Action Environment
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Acetyl Rhein . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Future Directions
Biochemical Analysis
Cellular Effects
Rhein, an active anthraquinone ingredient, has been shown to have various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It is plausible that 5-Acetyl Rhein may exert similar effects on various types of cells and cellular processes.
Molecular Mechanism
Rhein’s mechanism involves multiple pathways which contain close interactions . It is initiated by the membrane receptor, then MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .
Temporal Effects in Laboratory Settings
Rhein has been shown to have beneficial effects on animal models of Diabetic Nephropathy , suggesting that this compound may have similar temporal effects.
Dosage Effects in Animal Models
Rhein has been shown to have beneficial effects on animal models of Diabetic Nephropathy , suggesting that this compound may have similar dosage effects.
Metabolic Pathways
Rhein is known to block the two parallel pathways of MAPK and PI3K-AKT signaling pathways , suggesting that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Rhein is known to be a lipophilic anthraquinone , suggesting that this compound may have similar properties and could interact with various transporters or binding proteins.
Subcellular Localization
Given the lipophilic nature of Rhein , it is plausible that this compound may also localize to similar subcellular compartments.
Properties
IUPAC Name |
5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHQNHYFJYUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433463 | |
Record name | 5-Acetyl Rhein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875535-35-6 | |
Record name | 5-Acetyl Rhein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.